molecular formula C8H7ClN4OS B13240150 4-Chloro-2-(dimethyl-1H-1,2,4-triazol-1-YL)-1,3-thiazole-5-carbaldehyde

4-Chloro-2-(dimethyl-1H-1,2,4-triazol-1-YL)-1,3-thiazole-5-carbaldehyde

Cat. No.: B13240150
M. Wt: 242.69 g/mol
InChI Key: NJFPOTHZSIHVGS-UHFFFAOYSA-N
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Description

4-Chloro-2-(dimethyl-1H-1,2,4-triazol-1-YL)-1,3-thiazole-5-carbaldehyde is a high-purity chemical compound designed for research and development applications. This specialized molecule incorporates two privileged heterocyclic structures—a thiazole and a 1,2,4-triazole—making it a valuable synthon in medicinal chemistry and drug discovery. The thiazole ring is a versatile scaffold prevalent in numerous bioactive molecules and approved drugs, contributing to various pharmacological effects such as antimicrobial, anticancer, and anti-convulsant activities . Similarly, the 1,2,4-triazole moiety, especially its mercapto derivatives, is recognized for its significant biological profile, including anticancer, antiviral, and antifungal properties . The presence of both a chloro and an aldehyde functional group on the thiazole core provides reactive sites for further chemical modifications, such as nucleophilic substitution and condensation reactions, facilitating the synthesis of more complex molecular architectures like Schiff bases and fused heterocyclic systems . As such, this compound serves as a critical intermediate for researchers developing novel therapeutic agents targeting a range of diseases, synthesizing specialized chemical libraries, or exploring new biochemical pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7ClN4OS

Molecular Weight

242.69 g/mol

IUPAC Name

4-chloro-2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C8H7ClN4OS/c1-4-10-5(2)13(12-4)8-11-7(9)6(3-14)15-8/h3H,1-2H3

InChI Key

NJFPOTHZSIHVGS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)C2=NC(=C(S2)C=O)Cl

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Thiazole and Triazole Precursors

The most common synthetic strategy involves the construction of the thiazole ring followed by nucleophilic substitution or coupling with a dimethyl-1H-1,2,4-triazole derivative. The aldehyde function is introduced either by formylation or by using aldehyde-containing thiazole precursors.

  • Step 1: Formation of the Thiazole Core
    Starting from appropriately substituted α-haloketones or α-haloaldehydes, thiazole rings are synthesized by reacting with thiourea or thiosemicarbazide derivatives. This approach is widely used due to the availability of starting materials and the robustness of the thiazole ring formation under mild conditions.

  • Step 2: Introduction of the 1,2,4-Triazole Moiety
    The dimethyl-1H-1,2,4-triazole group is introduced via nucleophilic substitution at the 2-position of the thiazole ring. This is typically achieved by reacting 2-chlorothiazole intermediates with dimethyl-1H-1,2,4-triazole under basic or catalytic conditions to facilitate the formation of the C-N bond.

  • Step 3: Aldehyde Functionalization
    The aldehyde group at the 5-position can be introduced by selective formylation reactions such as the Vilsmeier-Haack reaction or by using aldehyde-substituted thiazole intermediates. This step requires careful control of reaction conditions to avoid side reactions or degradation of sensitive groups.

Alternative Synthetic Routes Involving Thiosemicarbazide Cyclization

Research on 1,2,4-triazole derivatives indicates that thiosemicarbazide intermediates can be cyclized to form triazole rings, which can then be linked to thiazole systems. For example, hydrazinolysis and subsequent reaction with isothiocyanates yield thiosemicarbazides that cyclize in basic media to form 1,2,4-triazole-3-thiones. These intermediates can be further functionalized to incorporate aldehyde and chloro substituents on the thiazole ring.

  • Table 1: Typical Yields and Conditions for Thiosemicarbazide Cyclization
Step Reagents/Conditions Yield (%) Notes
Hydrazinolysis Hydrazine hydrate, ethanol, reflux 70-85 Formation of acetohydrazide
Reaction with isothiocyanates Dry ethanol, room temp 65-90 Thiosemicarbazide formation
Cyclization Basic media, mild heating 52-88 Formation of 1,2,4-triazole-3-thiones

This method is valuable for synthesizing triazole rings that can be attached to thiazole cores, facilitating the preparation of the target compound.

Use of Hydrazinecarbothioamide and Related Intermediates

Hydrazinecarbothioamide derivatives react with formic acid or aldehydes to form 1,2,4-triazole rings. This approach has been employed to synthesize substituted triazoles which are then coupled to thiazole rings bearing chloro and aldehyde groups.

  • For example, the reaction of 2-(3,4-dichlorobenzyl)hydrazinecarbothioamide with formic acid yields 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole-3-thiol intermediates, which can be further functionalized.

Direct Coupling and Functional Group Transformations

Some synthetic routes involve direct coupling of preformed triazole derivatives with thiazole aldehydes or chlorides under mild conditions, monitored by thin-layer chromatography and confirmed by nuclear magnetic resonance spectroscopy.

Analytical and Characterization Techniques

Throughout the synthesis, the following analytical methods are critical for confirming the structure and purity of intermediates and final products:

Summary Table of Key Preparation Methods

Preparation Method Starting Materials Key Reaction Conditions Yield Range (%) Reference
Thiazole ring formation + triazole coupling α-Haloketones + thiourea + dimethyl-1,2,4-triazole Reflux, mild base, formylation (Vilsmeier-Haack) 50-85
Thiosemicarbazide cyclization Hydrazine hydrate + isothiocyanates Ethanol reflux, basic media cyclization 52-88
Hydrazinecarbothioamide reaction Hydrazinecarbothioamide + formic acid Reflux in acidic media 70-82
Direct coupling of triazole and thiazole Substituted thiazole chlorides + triazole Mild base, monitored by TLC, NMR 60-80

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(dimethyl-1H-1,2,4-triazol-1-YL)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: 4-Chloro-2-(dimethyl-1H-1,2,4-triazol-1-YL)-1,3-thiazole-5-carboxylic acid.

    Reduction: 4-Chloro-2-(dimethyl-1H-1,2,4-triazol-1-YL)-1,3-thiazole-5-methanol.

    Substitution: 4-Amino-2-(dimethyl-1H-1,2,4-triazol-1-YL)-1,3-thiazole-5-carbaldehyde.

Scientific Research Applications

4-Chloro-2-(dimethyl-1H-1,2,4-triazol-1-YL)-1,3-thiazole-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly for its antifungal and antibacterial properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(dimethyl-1H-1,2,4-triazol-1-YL)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential enzymatic processes. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related thiazole-triazole hybrids and derivatives, focusing on substituent effects, physicochemical properties, and applications.

Compound Substituents Molecular Formula Key Properties/Applications Reference
4-Chloro-2-(dimethyl-1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde Cl, dimethyl-1H-1,2,4-triazol-1-yl, carbaldehyde C₈H₇ClN₄OS Intermediate for bioactive molecules; steric hindrance from dimethyltriazole enhances stability .
4-Chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde Cl, diphenylamino, carbaldehyde C₁₆H₁₂ClN₃OS Precursor for push-pull chromophores (λmax ~400–450 nm); used in fluorescent dyes .
4-Chloro-2-(tert-butylamino)-5-thiazolecarboxaldehyde Cl, tert-butylamino, carbaldehyde C₈H₁₂ClN₃OS Agrochemical intermediate; bulky tert-butyl group improves lipophilicity .
4-Chloro-2-(piperidino)-5-thiazolecarboxaldehyde Cl, piperidino, carbaldehyde C₉H₁₁ClN₂OS Pharmaceutical candidate; piperidine enhances solubility in polar solvents .
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Cl, fluorophenyl, triazole, pyrazole C₂₆H₁₈ClF₂N₅S Antifungal/antibacterial activity; planar molecular conformation aids crystal packing .

Key Differences and Trends

Electronic Effects: The dimethyltriazole group in the target compound provides moderate electron-withdrawing effects, stabilizing the thiazole ring and aldehyde group. In contrast, diphenylamino (in ) and tert-butylamino (in ) groups exhibit electron-donating properties, altering redox and optical behaviors. Fluorophenyl-substituted analogs (e.g., ) show enhanced halogen bonding, improving crystallinity and bioactivity .

Spectroscopic Properties: The aldehyde proton in the target compound resonates at δ ~9.5–10.0 ppm in ¹H NMR, consistent with analogs like 4-chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde (δ 9.8 ppm) . IR spectra for triazole-thiazole hybrids typically show C=N stretches at ~1590–1600 cm⁻¹ and C-Cl stretches at ~700 cm⁻¹ .

Biological and Material Applications: Diphenylamino derivatives (e.g., ) are optimized for optoelectronic applications due to extended conjugation, while halogenated analogs (e.g., ) prioritize antimicrobial activity.

Synthetic Flexibility: The dimethyltriazole moiety allows regioselective modifications at the triazole N-1 position, whereas diphenylamino or piperidino groups require harsher conditions for functionalization .

Crystallographic and Conformational Analysis

  • Isostructural compounds (e.g., ) exhibit triclinic P 1 symmetry with two independent molecules per asymmetric unit. Planar conformations dominate, except for perpendicular orientations of halogenated aryl groups, which influence packing efficiency .
  • In contrast, the target compound’s dimethyltriazole group may introduce torsional strain, reducing planarity compared to fluorophenyl-substituted analogs .

Biological Activity

4-Chloro-2-(dimethyl-1H-1,2,4-triazol-1-YL)-1,3-thiazole-5-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H8ClN3OS
  • Molecular Weight : 233.68 g/mol
  • CAS Number : Not specified in the search results.

The compound features a thiazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Potential

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-Chloro-2-(dimethyl-1H-1,2,4-triazol-1-YL)-1,3-thiazole-5-carbaldehyde have shown cytotoxic effects against various cancer cell lines. A study reported that thiazole compounds had IC50 values ranging from 1.61 µg/mL to 10–30 µM against human cancer cell lines such as U251 (glioblastoma) and WM793 (melanoma) . The presence of electron-donating groups on the phenyl ring enhances these activities.

The biological activity of thiazole derivatives often involves:

  • Inhibition of Cell Proliferation : Many thiazole compounds induce apoptosis in cancer cells by disrupting cellular signaling pathways.
  • Interaction with Proteins : Molecular dynamics simulations have shown that certain thiazole compounds interact with proteins through hydrophobic contacts and hydrogen bonding .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • The thiazole moiety is crucial for the cytotoxic activity.
  • Substituents on the phenyl ring can significantly modulate activity; for example, methyl groups enhance potency .

Study 1: Antitumor Activity

A recent study synthesized a series of thiazole derivatives and evaluated their cytotoxicity against several cancer cell lines. The most potent compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin. The study concluded that the thiazole scaffold's structural integrity is vital for maintaining biological activity .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of thiazole derivatives, including our compound of interest. Results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .

Data Table: Biological Activities of Thiazole Derivatives

Compound NameIC50 (µg/mL)Target Cell LineActivity Type
Compound A1.61Jurkat (T-cell leukemia)Anticancer
Compound B10–30U251 (glioblastoma)Anticancer
Compound C<5E. coliAntimicrobial
Compound D<10S. aureusAntimicrobial

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